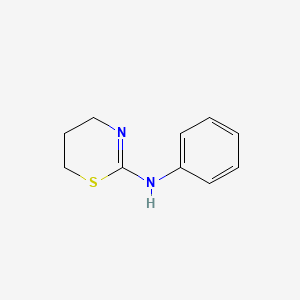

N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine

Descripción

BenchChem offers high-quality N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-2-5-9(6-3-1)12-10-11-7-4-8-13-10/h1-3,5-6H,4,7-8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMNZMYUHMBOMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(SC1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345597 | |

| Record name | N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3420-40-4 | |

| Record name | N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine as a Putative Nitric Oxide Synthase Inhibitor

Authored by: A Senior Application Scientist

Abstract

Nitric oxide synthases (NOS) are a family of enzymes critical to a vast array of physiological and pathological processes. The targeted inhibition of NOS isoforms holds significant therapeutic promise for conditions ranging from neurodegenerative diseases to inflammatory disorders and septic shock. This technical guide delves into the scientific rationale and technical considerations for investigating N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine as a potential nitric oxide synthase inhibitor. While direct extensive research on this specific molecule is nascent, this document synthesizes data from closely related analogs, particularly the parent compound 2-amino-5,6-dihydro-4H-1,3-thiazine, to build a robust hypothesis for its mechanism of action and to provide a comprehensive framework for its synthesis, characterization, and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel NOS inhibitors.

The Strategic Imperative for Selective NOS Inhibition

Nitric oxide (NO) is a pleiotropic signaling molecule synthesized from L-arginine by three distinct isoforms of nitric oxide synthase: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3)[1]. While eNOS- and nNOS-derived NO are crucial for maintaining physiological homeostasis, including blood pressure regulation and neurotransmission, the overexpression of iNOS is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases[1][2]. Consequently, the development of isoform-selective iNOS inhibitors is a key objective in modern pharmacology to mitigate pathological processes while sparing essential physiological functions.

The 2-amino-1,3-thiazine scaffold has emerged as a promising pharmacophore for potent and selective NOS inhibition. This guide focuses on the N-phenyl substituted derivative, hypothesizing its potential to modulate the inhibitory profile of the parent structure.

Physicochemical Properties and Structural Analysis

| Property | Value (Predicted/Inferred) | Reference/Basis |

| Molecular Formula | C₁₀H₁₂N₂S | - |

| Molecular Weight | 192.28 g/mol | - |

| XLogP3-AA | ~3.1 | Inferred from related structures |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 2 | - |

| Rotatable Bonds | 2 | - |

The introduction of the phenyl group is anticipated to increase the lipophilicity compared to the parent 2-amino-5,6-dihydro-4H-1,3-thiazine, which may influence its membrane permeability and pharmacokinetic profile.

Proposed Mechanism of Action: Competitive Inhibition of NOS

The primary hypothesis is that N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine acts as a competitive inhibitor at the L-arginine binding site of nitric oxide synthase. This is based on the established mechanism of the closely related analog, 2-amino-5,6-dihydro-4H-1,3-thiazine (ADT), which has been shown to be a competitive inhibitor of iNOS with a Kᵢ value of 22.6 ± 1.9 nM[3]. The guanidinium-like moiety of the 2-amino-1,3-thiazine core is expected to mimic the substrate L-arginine, allowing it to bind to the active site of the enzyme. The N-phenyl substituent would likely occupy a hydrophobic pocket within the active site, potentially influencing the compound's affinity and isoform selectivity.

Sources

- 1. bioassaysys.com [bioassaysys.com]

- 2. Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression and immunoaffinity purification of human inducible nitric-oxide synthase. Inhibition studies with 2-amino-5,6-dihydro-4H-1,3-thiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine Derivatives in Modern Drug Discovery: A Technical Guide

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient drug discovery. The N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine core has emerged as one such scaffold, demonstrating a remarkable versatility in its biological activity. This guide provides an in-depth technical exploration of this heterocyclic system, from its synthetic accessibility to its diverse pharmacological applications and the critical structure-activity relationships that govern its function. For researchers and drug development professionals, understanding the nuances of this scaffold is paramount to unlocking its full therapeutic potential.

The inherent structural features of the N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine core, including its hydrogen bond donors and acceptors, and the conformational flexibility of the dihydrothiazinone ring, provide a fertile ground for molecular modifications. These modifications can be strategically employed to fine-tune the compound's pharmacokinetic and pharmacodynamic properties, leading to the development of potent and selective therapeutic agents.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine derivatives is generally accessible, a key factor in its appeal for drug discovery programs. The most common and efficient route involves the cyclocondensation of a suitable precursor with an N-phenylthiourea.

A general synthetic approach involves a three-component, one-pot reaction utilizing a thioamide, an aldehyde, and a cycloalkene, which offers a versatile method for creating the 5,6-dihydro-4H-1,3-thiazine ring system.[1] For the specific N-phenyl-substituted scaffold, a common method is the reaction of an appropriate chalcone with thiourea in the presence of a base.[2] Another established method involves the alkylation of a thiocarbamide with 1,3-dibromopropane.[3]

Detailed Synthetic Protocol: Synthesis of a Representative N-Aryl-5,6-dihydro-4H-1,3-thiazin-2-amine Derivative

This protocol outlines a general procedure for the synthesis of N-aryl-5,6-dihydro-4H-1,3-thiazin-2-amine derivatives, which can be adapted for specific analogs.

Step 1: Synthesis of N-Arylthiourea

-

To a stirred solution of the desired aniline (1.0 eq.) in a suitable solvent (e.g., acetone or tetrahydrofuran), add an equimolar amount of benzoyl isothiocyanate (1.0 eq.).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

To the resulting residue, add a 10% aqueous solution of sodium hydroxide and heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., 10% HCl) to precipitate the N-arylthiourea.

-

Filter the precipitate, wash with cold water, and dry to obtain the desired product.

Step 2: Cyclization to form the 5,6-dihydro-4H-1,3-thiazin-2-amine ring

-

To a solution of the N-arylthiourea (1.0 eq.) in a suitable alcohol (e.g., ethanol or isopropanol), add 1,3-dibromopropane (1.1 eq.) and a base such as potassium carbonate or sodium ethoxide (2.2 eq.).

-

Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-5,6-dihydro-4H-1,3-thiazin-2-amine derivative.

Characterization: The final product should be characterized by standard spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Below is a Graphviz diagram illustrating the general synthetic workflow.

Caption: Downstream signaling of the α2-adrenergic receptor.

Structure-Activity Relationship (SAR) for α2-Adrenergic Agonism

The substitution pattern on the N-phenyl ring is a critical determinant of the agonist activity at α2-adrenergic receptors. While a comprehensive quantitative SAR for a large series of N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine derivatives is not extensively documented in a single source, qualitative trends can be inferred from related classes of α2-agonists. [4]

| R-Group on Phenyl Ring | Position | Observed Activity/Trend | Reference |

|---|---|---|---|

| CH3 | 2,6- (ortho) | Potent α2-agonist activity (e.g., Xylazine) | [5] |

| Cl | 2,6- (ortho) | Often leads to potent α2-agonist activity | [4] |

| Small Alkyl Groups | ortho | Generally favorable for agonist activity | [4] |

| Bulky Groups | ortho | May decrease or abolish agonist activity | [4] |

| Polar Groups | meta, para | Variable effects, can influence selectivity | [4]|

Note: This table represents generalized trends and specific activity will depend on the full molecular context.

Antimicrobial and Anti-inflammatory Potential

Beyond their effects on the central nervous system, 1,3-thiazine derivatives have demonstrated promising antimicrobial and anti-inflammatory properties. [2][6]Several studies have reported the synthesis of 5,6-dihydro-4H-1,3-thiazine analogs with significant activity against various bacterial and fungal strains. [7][8]The presence of the thiazine core, with its sulfur and nitrogen heteroatoms, is believed to contribute to this activity. [2] Furthermore, certain 2-arylimino-5,6-dihydro-4H-1,3-thiazine derivatives have been shown to possess anti-inflammatory and analgesic properties. [6][9]The mechanism for these effects may be distinct from α2-adrenergic agonism and could involve the inhibition of inflammatory mediators or enzymes. For instance, some thiazole derivatives, which are structurally related, have been identified as direct inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory cascade. [10]

Experimental Protocols for Biological Evaluation

To rigorously assess the therapeutic potential of novel N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine derivatives, a battery of standardized in vitro and in vivo assays is essential.

In Vitro Assay: α2-Adrenergic Receptor Binding

Objective: To determine the binding affinity of test compounds for the α2-adrenergic receptor.

Methodology: Radioligand binding assays are a standard method for this purpose.

-

Membrane Preparation: Prepare cell membrane fractions from a cell line stably expressing the human α2A-adrenergic receptor subtype.

-

Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Radioligand: Use a suitable radiolabeled antagonist, such as [3H]-Rauwolscine or [3H]-Yohimbine.

-

Competition Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound.

-

For non-specific binding determination, a parallel set of wells should contain a high concentration of a known non-radioactive α2-adrenergic antagonist (e.g., yohimbine).

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

-

Filtration and Scintillation Counting:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.

-

In Vivo Assay: Hot Plate Test for Analgesia

Objective: To evaluate the central analgesic activity of test compounds.

Methodology:

-

Animals: Use male Swiss albino mice or Wistar rats.

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Procedure:

-

Administer the test compound or vehicle control to the animals via a suitable route (e.g., intraperitoneal or oral).

-

At predetermined time intervals after administration (e.g., 30, 60, 90 minutes), place each animal on the hot plate.

-

Record the latency time for the animal to exhibit a pain response (e.g., licking of the hind paws or jumping).

-

A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

-

-

Data Analysis:

-

Compare the mean latency times of the treated groups with the vehicle control group.

-

A significant increase in the latency time indicates an analgesic effect.

-

The results can be expressed as the percentage of the maximum possible effect (%MPE).

-

In Vitro Assay: Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against various microbial strains.

Methodology: Broth microdilution is a standard method.

-

Microorganisms: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Media: Use appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

Data Analysis:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Future Directions and Conclusion

The N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine scaffold represents a highly promising starting point for the development of novel therapeutics. While its role as a potent α2-adrenergic agonist is well-established, further exploration of its other biological activities is warranted. Future research should focus on:

-

Subtype Selectivity: Synthesizing and testing derivatives for their selectivity towards the α2A, α2B, and α2C adrenergic receptor subtypes to develop agents with more refined pharmacological profiles and fewer side effects.

-

Elucidation of Alternative Mechanisms: Investigating the molecular targets and mechanisms responsible for the observed antimicrobial and anti-inflammatory activities.

-

Pharmacokinetic Optimization: Modifying the core structure to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

References

-

Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. (URL: [Link]) [9]2. Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. (URL: [Link]) [6]3. SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES. (URL: [Link]) [2]4. Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. (URL: [Link]) [3]5. Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors. (URL: [Link]) [10]6. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. (URL: [Link]) [1]7. Alpha-2 adrenergic receptor - Wikipedia. (URL: [Link]) [5]8. Structure-activity relationship at alpha-adrenergic receptors within a series of imidazoline analogues of cirazoline. (URL: [Link]) [4]9. Synthesis of 5,6-dihydro-4H-1,3,5-dithiazines, 2,3-dihydro-6-thioxo-6H-1,3-thiazine, and 6-amino-1,3-dithiins. (URL: [Link]) [11]10. Alpha(2)-adrenergic receptor signalling in hypertension. (URL: [Link]) [12]11. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. (URL: [Link]) [13]12. Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. (URL: [Link]) [7]13. Synthesis and antiproliferative activity of N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles. (URL: [Link]) [14]14. Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. (URL: [Link]) [15]15. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. (URL: [Link]) [16]16. Multiple second messenger pathways of alpha-adrenergic receptor subtypes expressed in eukaryotic cells. (URL: [Link]) [17]17. Synthesis, biological evaluation, and docking studies of novel 5,6-diaryl-1,2,4-triazine thiazole derivatives as a new class of α-glucosidase inhibitors. (URL: [Link]) [18]18. α-Adrenergic Signaling. (URL: [Link]) [19]19. Alpha-2 Adrenergic Receptors and Signal Transduction: Effector Output in Relation to G-Protein Coupling and Signalling Cross-Talk. (URL: [Link]) [20]20. Structure-activity relationship studies of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. (URL: [Link]) [21]21. Novel synthesis and antimicrobial activities of thiazino-oxazine derivatives. (URL: [Link]) [8]22. Thiazines derivatives treated as potential antimicrobial agents. (URL: [Link]) [22]23. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (URL: [Link]) [23]24. Novel Mono-Substituted 4H-1,2,6-Thiadiazines with Antioxidant and Anti-Lipoxygenase Activities. (URL: [Link]) [24]25. Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. pharmacophorejournal.com [pharmacophorejournal.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Structure-activity relationship at alpha-adrenergic receptors within a series of imidazoline analogues of cirazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 6. actascientific.com [actascientific.com]

- 7. naturalspublishing.com [naturalspublishing.com]

- 8. scispace.com [scispace.com]

- 9. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of 5,6-dihydro-4H-1,3,5-dithiazines, 2,3-dihydro-6-thioxo-6H-1,3-thiazine, and 6-amino-1,3-dithiins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. Alpha(2)-adrenergic receptor signalling in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. escholarship.org [escholarship.org]

- 14. Synthesis and antiproliferative activity of N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Multiple second messenger pathways of alpha-adrenergic receptor subtypes expressed in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, biological evaluation, and docking studies of novel 5,6-diaryl-1,2,4-triazine thiazole derivatives as a new class of α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 20. semanticscholar.org [semanticscholar.org]

- 21. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 23. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Novel Mono-Substituted 4H-1,2,6-Thiadiazines with Antioxidant and Anti-Lipoxygenase Activities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis protocols for "N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine"

An In-Depth Guide to the Synthesis of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine for Drug Discovery and Medicinal Chemistry

Introduction: The Significance of the 1,3-Thiazine Scaffold

The 5,6-dihydro-4H-1,3-thiazine core is a privileged heterocyclic scaffold in medicinal chemistry.[1] This six-membered ring system, containing both nitrogen and sulfur, is a key structural component in a wide array of pharmaceutically active molecules. These compounds exhibit a broad spectrum of biological activities, including antifungal, antibacterial, antitumor, and anti-hypertensive properties.[1][2] For instance, the well-known α2-adrenergic agonist Xylazine, used as a sedative and analgesic in veterinary medicine, is a prominent example of a 2-amino dihydrothiazine derivative.[1] The synthesis of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine, an N-aryl substituted variant, is of significant interest to researchers aiming to explore new chemical space for drug development and generate novel analogues with potentially enhanced or unique pharmacological profiles.

This application note provides a detailed, experience-driven guide for the synthesis of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine. It covers the core synthetic strategy, underlying reaction mechanisms, step-by-step protocols, and critical insights for experimental success.

Primary Synthetic Strategy: Cyclocondensation of Phenylthiourea

The most direct and reliable method for constructing the N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine scaffold is through the cyclocondensation reaction between N-phenylthiourea and a suitable three-carbon electrophilic building block, typically 1,3-dihalopropane. This approach relies on the formation of two new bonds—one C-S bond and one C-N bond—to close the six-membered ring.

Causality of the Method: Why This Reaction Works

The success of this strategy hinges on the nucleophilic character of N-phenylthiourea and the electrophilic nature of the 1,3-dihalopropane. N-phenylthiourea can exist in tautomeric forms, but for this reaction, its thione sulfur and secondary amine nitrogen act as nucleophiles. The reaction proceeds in two key stages:

-

Initial S-Alkylation: In the presence of a base, the thiourea is deprotonated, typically at the sulfur atom (via its thioenol tautomer), creating a highly reactive thiolate anion. This anion readily attacks one of the electrophilic carbons of the 1,3-dihalopropane in a classic SN2 reaction, displacing the first halide and forming an S-alkylated isothiourea intermediate.

-

Intramolecular N-Cyclization: The newly formed intermediate possesses a terminal amine and a terminal halide. The amine nitrogen then acts as an internal nucleophile, attacking the remaining electrophilic carbon and displacing the second halide. This intramolecular SN2 reaction results in the formation of the stable six-membered 1,3-thiazine ring.

The choice of a base is critical; it must be strong enough to deprotonate the thiourea to initiate the reaction but not so strong as to cause unwanted side reactions like elimination of the dihalopropane.

Reaction Mechanism: Visualizing the Transformation

The following diagram illustrates the step-by-step molecular transformations involved in the synthesis.

Sources

Comprehensive Analytical Characterization of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine: Protocols and Methodologies

An Application Note for Drug Development Professionals

Introduction and Scientific Context

The 1,3-thiazine heterocyclic scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2] N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine, a member of this class, represents a molecule of significant interest for drug discovery and development. Its structural integrity, purity, and physicochemical properties are critical parameters that directly influence its pharmacological activity, safety profile, and formulation development.

This application note provides a comprehensive guide with detailed protocols for the definitive characterization of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine. The methodologies outlined herein are designed to ensure scientific rigor and data integrity, adhering to the principles of structural elucidation and purity verification essential for regulatory submission and advanced research. We will move from foundational property analysis to advanced spectroscopic and chromatographic techniques, explaining the causality behind each experimental choice.

Physicochemical and Molecular Properties

A foundational step in characterization is the confirmation of the compound's basic physicochemical properties. These data serve as the initial checkpoint for identity confirmation.

| Property | Value | Source |

| IUPAC Name | N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine | [3] |

| Synonyms | 2-Phenylamino-5,6(4H)dihydro-1,3-thiazine, (E)-N-(1,3-thiazinan-2-ylidene)aniline | [3] |

| CAS Number | 3420-40-4 | [3] |

| Molecular Formula | C₁₀H₁₂N₂S | [3] |

| Molecular Weight | 192.28 g/mol | [3] |

| Exact Mass | 192.07211956 Da | [3] |

| Appearance | White to off-white crystalline solid (Typical) | N/A |

| Solubility | Soluble in organic solvents such as DMSO, Methanol, Chloroform | N/A |

Integrated Analytical Workflow

The comprehensive characterization of a novel or synthesized compound is a multi-step, logical process. Each technique provides a unique piece of the puzzle, and together, they build a complete and validated profile of the molecule. The following workflow illustrates the synergistic relationship between different analytical methods.

Sources

Application Notes and Protocols for the In Vitro Assay Development of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine

Introduction: Unveiling the Therapeutic Potential of a Novel 1,3-Thiazine Derivative

The heterocyclic scaffold of 1,3-thiazine is a cornerstone in medicinal chemistry, with derivatives exhibiting a remarkable breadth of pharmacological activities. These include anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2][3] Certain analogues of 2-arylimino-5,6-dihydro-4H-1,3-thiazine have been identified as agonists for cannabinoid receptors (CB1 and CB2), highlighting their potential in pain management.[1] Furthermore, some 2-amino-5,6-dihydro-4H-1,3-thiazine derivatives are potent inhibitors of nitric oxide synthase (NOS), suggesting applications in conditions characterized by excessive nitric oxide production.[2]

This document provides a comprehensive guide for the in vitro characterization of a specific derivative, N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine . The proposed workflow is designed as a tiered screening cascade, enabling a systematic evaluation of its biological activities. This approach begins with broad primary screening to assess general cytotoxicity and antimicrobial effects, followed by more focused secondary assays to elucidate its specific mechanisms of action, including its potential as an anti-inflammatory agent, a cannabinoid receptor modulator, or a nitric oxide synthase inhibitor.

The protocols detailed herein are grounded in established methodologies and are designed to be robust and reproducible. Each step is accompanied by scientific rationale to empower researchers in their drug discovery and development endeavors.

Physicochemical Properties of the Parent Scaffold

A foundational understanding of the physicochemical properties of the core structure is crucial for assay development, particularly for aspects like solubility and potential for non-specific interactions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NS | PubChem |

| Molecular Weight | 177.27 g/mol | PubChem |

| XLogP3-AA | 2.4 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

Table 1: Physicochemical properties of 2-Phenyl-5,6-dihydro-4H-1,3-thiazine.[4]

Tier 1: Primary Screening Assays

The initial phase of in vitro evaluation focuses on identifying the broad biological impact of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine.

In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell metabolic activity.[2][5] It is a fundamental first step to determine the concentration range at which the compound exhibits cytotoxic effects, which is crucial for interpreting results from subsequent functional assays.

Experimental Protocol:

-

Cell Seeding:

-

Culture selected cancer cell lines (e.g., HeLa, A549, MCF-7) in appropriate media until they reach 80-90% confluency.

-

Trypsinize and seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]

-

-

Compound Treatment:

-

Prepare a stock solution of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with the same percentage of DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Formazan Solubilization:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Gently shake the plate for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 490-570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: The 1,3-thiazine core is present in several antimicrobial agents. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[7][8][9]

Experimental Protocol:

-

Preparation of Bacterial Inoculum:

-

Culture selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight on an appropriate agar medium.

-

Pick a few colonies and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7]

-

Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

-

-

Compound Dilution Series:

-

Prepare a stock solution of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine in a suitable solvent.

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in MHB to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the prepared bacterial suspension.

-

Include a positive control (bacteria without the compound) and a negative control (broth only).

-

Cover the plate and incubate at 35-37°C for 18-24 hours.[7]

-

-

MIC Determination:

-

After incubation, visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

Tier 2: Secondary Mechanistic Assays

Based on the results from the primary screening, a panel of secondary assays can be employed to investigate the specific mechanism of action.

Anti-inflammatory Activity

Rationale: Inhibition of COX enzymes is a key mechanism for many anti-inflammatory drugs. This assay determines the compound's ability to inhibit the peroxidase activity of COX-1 and COX-2.[10][11][12]

Experimental Protocol:

-

Reagent Preparation:

-

Use a commercial COX inhibitor screening assay kit.

-

Prepare the assay buffer, heme, and enzyme (COX-1 or COX-2) solutions according to the manufacturer's instructions.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Add the test compound at various concentrations. Include a vehicle control and a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.

-

Incubate the plate for 5-10 minutes at 25°C.

-

Initiate the reaction by adding a colorimetric substrate solution followed by arachidonic acid.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 590 nm using a microplate reader.

-

Calculate the percentage of COX inhibition for each concentration.

-

Determine the IC₅₀ value for both COX-1 and COX-2 to assess the compound's potency and selectivity.

-

Rationale: 5-LOX is another critical enzyme in the inflammatory pathway, responsible for the production of leukotrienes.[13][14] This assay measures the inhibition of 5-LOX activity.

Experimental Protocol:

-

Enzyme and Substrate Preparation:

-

Use a commercial 5-LOX inhibitor screening assay kit or purified soybean lipoxygenase.

-

Prepare the enzyme solution in a suitable buffer (e.g., Tris-HCl, pH 7.4).

-

Prepare the substrate solution (linoleic acid or arachidonic acid).

-

-

Assay Procedure:

-

In a 96-well plate, mix the test compound at various concentrations with the 5-LOX enzyme solution.

-

Incubate for 5 minutes at room temperature.

-

Initiate the reaction by adding the substrate solution.

-

-

Data Acquisition and Analysis:

-

Measure the increase in absorbance at a specific wavelength (e.g., 234 nm for the formation of conjugated dienes) over time using a microplate reader.

-

Calculate the percentage of 5-LOX inhibition and determine the IC₅₀ value.

-

Rationale: A key feature of inflammation is the release of pro-inflammatory cytokines by immune cells. This assay measures the effect of the compound on the production of cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[15][16]

Experimental Protocol:

-

Cell Culture and Stimulation:

-

Culture a macrophage cell line (e.g., RAW 264.7) in complete medium.

-

Seed the cells in a 24-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.

-

-

Supernatant Collection and Analysis:

-

Collect the cell culture supernatants.

-

Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's protocols.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control.

-

Determine the IC₅₀ values for the inhibition of TNF-α and IL-6 release.

-

Cannabinoid Receptor (CB1/CB2) Binding Assay

Rationale: To investigate if the compound interacts with cannabinoid receptors, a competitive binding assay is performed using a radiolabeled or fluorescently labeled ligand.[17][18]

Experimental Protocol:

-

Membrane Preparation:

-

Use commercially available cell membranes expressing human CB1 or CB2 receptors or prepare them from cultured cells.

-

-

Binding Assay:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) in the presence of increasing concentrations of the test compound.

-

Incubate for a specified time (e.g., 90 minutes) at a controlled temperature.

-

-

Separation and Detection:

-

Rapidly filter the incubation mixture through a glass fiber filter plate to separate the bound and free ligand.

-

Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the Ki (inhibitory constant) by fitting the data to a one-site competition model.

-

Nitric Oxide Synthase (NOS) Inhibition Assay

Rationale: This assay measures the compound's ability to inhibit the activity of NOS, which is involved in various physiological and pathological processes, including inflammation.[19]

Experimental Protocol:

-

Reagent Preparation:

-

Use a commercial NOS activity assay kit.

-

Prepare the reaction buffer, cofactors, and substrate (L-arginine) according to the manufacturer's instructions.

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer, cofactors, and either purified NOS enzyme or a cell lysate containing NOS.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding L-arginine.

-

Incubate for a specified time at 37°C.

-

-

Nitrite Detection (Griess Assay):

-

The production of nitric oxide is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite, using the Griess reagent.[20]

-

Add the Griess reagents to each well and incubate for 15 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of NOS inhibition and determine the IC₅₀ value.

-

Assay Validation and Data Interpretation

For all the described assays, adherence to best practices in assay development and validation is paramount to ensure the reliability and reproducibility of the results.[21][22] Key validation parameters include:

-

Accuracy: The closeness of the measured value to the true value.

-

Precision: The degree of reproducibility of measurements under the same conditions.

-

Selectivity: The ability of the assay to measure the analyte of interest in the presence of other components.

-

Sensitivity: The lowest concentration of the analyte that can be reliably detected.

-

Reproducibility: The ability of the assay to produce consistent results over time and in different laboratories.

Visualizing the In Vitro Screening Workflow

The following diagram illustrates the proposed tiered approach for the in vitro characterization of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine.

Caption: Tiered screening cascade for N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine.

References

-

Asif, M. (2021). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. PubMed Central. [Link]

-

Ayaz, M., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]

-

Davis, J. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. eGrove, University of Mississippi. [Link]

-

Akkol, E. K., et al. (2024). In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products). PubMed. [Link]

-

Sykes. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Sykes. [Link]

-

World Organisation for Animal Health (WOAH). (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]

-

Wang, W., et al. (2013). IL-21 Modulates Release of Proinflammatory Cytokines in LPS-Stimulated Macrophages through Distinct Signaling Pathways. Hindawi. [Link]

-

Sannigrahi, S. (2017). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Asian Journal of Pharmaceutical and Clinical Research. [Link]

-

PubChem. (n.d.). 2-Phenyl-5,6-dihydro-4h-1,3-thiazine. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. (n.d.). Regulatory Knowledge Guide for In Vitro Diagnostics. NIH SEED Office. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

-

Morales, P., et al. (2020). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. bioRxiv. [Link]

-

Gilbert, N. C., et al. (2020). Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products. Nature Chemical Biology. [Link]

-

de la Fuente-Núñez, C., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. [Link]

-

Selvita. (n.d.). How to Develop a Successful in vitro Screening Strategy. Selvita. [Link]

-

U.S. Food and Drug Administration. (2024). In Vitro Diagnostics. FDA. [Link]

-

Tran, T. D., et al. (2023). In Silico and In Vitro Insights into the Pharmacological Potential of Pouzolzia zeylanica. MDPI. [Link]

-

ResearchGate. (2019). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. ResearchGate. [Link]

-

ResearchGate. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts?. ResearchGate. [Link]

-

Protocols.io. (2023). MTT (Assay protocol). Protocols.io. [Link]

-

Adefolalu, S. F., et al. (2019). Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. Dove Medical Press. [Link]

-

Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

-

PubChem. (n.d.). N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine;hydron;chloride. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. NCBI Bookshelf. [Link]

-

bioRxiv. (2024). IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. bioRxiv. [Link]

-

U.S. Food and Drug Administration. (n.d.). Guidance for Industry. Regulations.gov. [Link]

-

ASM Journals. (n.d.). Initial use of a broth microdilution method suitable for in vitro testing of fungal isolates in a clinical microbiology laboratory. American Society for Microbiology. [Link]

-

BMG Labtech. (n.d.). Differential binding of ∆9-tetrahydrocannabinol derivatives to type 1 cannabinoid receptors (CB1). BMG Labtech. [Link]

-

Academic Journals. (n.d.). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals. [Link]

-

ResearchGate. (2018). Assay of CB1 Receptor Binding. ResearchGate. [Link]

-

ResearchGate. (2018). (PDF) IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. ResearchGate. [Link]

-

National Institutes of Health. (2020). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. NIH. [Link]

-

de Gonzalo-Calvo, D., et al. (2017). Blood Cell In Vitro Cytokine Production in Response to Lipopolysaccharide Stimulation in a Healthy Population: Effects of Age, Sex, and Smoking. Mediators of Inflammation. [Link]

-

ResearchGate. (2017). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. [Link]

-

Bioanalysis Zone. (2013). FDA releases draft of bioanalytical method validation. Bioanalysis Zone. [Link]

-

YouTube. (2020). Understanding how in vitro macrophage assays drive IO drug development forward.... YouTube. [Link]

-

National Institutes of Health. (2016). Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands. PMC. [Link]

-

ResearchGate. (2019). (PDF) Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. ResearchGate. [Link]

-

MDPI. (2021). Lipoxygenase Inhibition by Plant Extracts. MDPI. [Link]

-

BioPharm International. (2014). FDA Updates Analytical Validation Guidance. BioPharm International. [Link]

-

New Journal of Chemistry. (2020). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. RSC Publishing. [Link]

-

PubChem. (n.d.). N-(4-Ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine. National Center for Biotechnology Information. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. charnwooddiscovery.com [charnwooddiscovery.com]

- 4. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. MTT (Assay protocol [protocols.io]

- 7. rr-asia.woah.org [rr-asia.woah.org]

- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academicjournals.org [academicjournals.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - AE [thermofisher.com]

- 16. IL-21 Modulates Release of Proinflammatory Cytokines in LPS-Stimulated Macrophages through Distinct Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. egrove.olemiss.edu [egrove.olemiss.edu]

- 18. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mjas.analis.com.my [mjas.analis.com.my]

- 21. bioanalysis-zone.com [bioanalysis-zone.com]

- 22. researchgate.net [researchgate.net]

One-Pot Synthesis of 1,3-Thiazine Derivatives: A Detailed Guide for Researchers

Introduction

The 1,3-thiazine scaffold is a privileged six-membered heterocyclic motif containing nitrogen and sulfur atoms that has garnered significant attention in medicinal and pharmaceutical chemistry.[1] Derivatives of 1,3-thiazine exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antitumor, and anticonvulsant properties.[2][3] Notably, the 1,3-thiazine core is a key structural component of cephalosporin antibiotics, highlighting its importance in the development of therapeutic agents.[4][5] The efficient construction of this heterocyclic system is, therefore, a critical endeavor for drug discovery and development professionals.

One-pot syntheses, which involve the formation of a complex product from multiple reactants in a single reaction vessel, offer significant advantages in terms of operational simplicity, reduced waste, and improved time and resource efficiency. This guide provides detailed application notes and protocols for the one-pot synthesis of 1,3-thiazine derivatives, focusing on mechanistically distinct and widely applicable methodologies. The causality behind experimental choices, self-validating protocols, and comprehensive referencing are emphasized to ensure scientific integrity and practical utility for researchers in the field.

Method 1: Condensation of α,β-Unsaturated Ketones (Chalcones) with Thiourea

This classical and robust method provides a straightforward entry into a wide array of 2-amino-1,3-thiazine derivatives. The reaction proceeds via a base-catalyzed condensation of an α,β-unsaturated ketone (often a chalcone) with thiourea.

Mechanistic Insights

The reaction is believed to proceed through a Michael addition of the sulfur atom of thiourea to the β-carbon of the α,β-unsaturated ketone. This is followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the carbonyl carbon, and subsequent dehydration to afford the 1,3-thiazine ring.

Caption: Mechanism of 1,3-thiazine synthesis from chalcones and thiourea.

Experimental Protocol

General Procedure for the Synthesis of 4,6-Diaryl-2-amino-6H-1,3-thiazines:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (0.01 mol) and thiourea (0.01 mol) in ethanol (25-30 mL).

-

Base Addition: To this solution, add a catalytic amount of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1] The base can be added as a solid or as an aqueous solution.

-

Reaction Conditions: The reaction mixture is typically refluxed for 3-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature and poured into crushed ice.[1]

-

Isolation and Purification: The resulting solid precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure 1,3-thiazine derivative.[1]

Representative Data

| Entry | Chalcone Substituents (Ar1, Ar2) | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) | Ref. |

| 1 | Phenyl, Phenyl | 75 | 152-154 | 6.8 (s, 1H, C5-H), 7.2-7.8 (m, 10H, Ar-H), 8.2 (br s, 2H, NH₂) | [1] |

| 2 | 4-Chlorophenyl, Phenyl | 80 | 160-162 | 6.9 (s, 1H, C5-H), 7.3-7.9 (m, 9H, Ar-H), 8.3 (br s, 2H, NH₂) | [1] |

| 3 | 4-Methoxyphenyl, Phenyl | 78 | 145-147 | 3.8 (s, 3H, OCH₃), 6.7 (s, 1H, C5-H), 6.9-7.7 (m, 9H, Ar-H), 8.1 (br s, 2H, NH₂) | [1] |

Note: NMR data is representative and may vary based on the specific derivative and solvent used.

Method 2: Multicomponent Synthesis of Benzo[e][4][6]thiazine Derivatives

This method offers a convergent approach to benzo-fused 1,3-thiazines through a one-pot reaction of a phenol (or thiophenol), an aldehyde (typically formaldehyde), and an amine. The use of microwave irradiation can significantly accelerate the reaction.

Mechanistic Insights

The reaction is thought to proceed via the initial formation of a Mannich base from the phenol, formaldehyde, and amine. For the synthesis of thiazines, a thiophenol would be used instead of a phenol. The initially formed aminomethylthiophenol can then react with another equivalent of formaldehyde to form the heterocyclic ring.

Caption: Workflow for the multicomponent synthesis of benzo[e][4][6]thiazines.

Experimental Protocol

Conventional Heating Method:

-

Reaction Setup: To a stirred solution of the amine (1 mmol) in methanol (5 mL), add formaldehyde (2 mmol) dropwise.

-

Intermediate Formation: Stir the mixture at room temperature for 15-20 minutes.

-

Addition of Thiophenol: Add a solution of the thiophenol (1 mmol) in methanol dropwise.

-

Reaction Conditions: Reflux the reaction mixture at 70°C for 14-16 hours, monitoring the progress by TLC.

-

Work-up and Purification: After completion, evaporate the solvent under reduced pressure. Purify the residue by column chromatography to obtain the desired product.[7]

Microwave-Assisted Method:

-

Reaction Setup: In a microwave-safe vessel, mix the amine (1 mmol), formaldehyde (2 mmol), and the thiophenol (1 mmol) without any solvent.

-

Reaction Conditions: Irradiate the mixture in a microwave reactor at 80-120 W for 3-8 minutes.[7]

-

Work-up and Purification: After cooling, purify the resulting mixture directly by column chromatography.[7]

Comparative Data

| Method | Reaction Time | Yield |

| Conventional | 12-16 hours | Moderate to Good |

| Microwave | 3-8 minutes | Good to Excellent |

Method 3: Gold-Catalyzed Intramolecular Hydrothiolation

This modern approach utilizes the ability of gold catalysts to activate carbon-carbon triple bonds towards nucleophilic attack. It provides a highly efficient route to 1,3-thiazines from readily available propargylamine-derived thioureas.

Mechanistic Insights

The catalytic cycle is initiated by the coordination of the gold catalyst to the alkyne moiety of the thiourea substrate. This activates the alkyne for an intramolecular nucleophilic attack by the sulfur atom, leading to a 6-exo-dig cyclization. Subsequent protonolysis regenerates the active catalyst and releases the 1,3-thiazine product.

Caption: Catalytic cycle for the gold-catalyzed synthesis of 1,3-thiazines.

Experimental Protocol

General Procedure for Gold-Catalyzed Synthesis:

-

Reaction Setup: In a reaction vial, dissolve the alkynyl thiourea substrate (0.1 mmol) in a suitable solvent such as dichloromethane (DCM) or toluene (0.5 mL).

-

Catalyst Addition: Add the gold catalyst (e.g., [Au(IPr)Cl]/AgSbF₆, 1-5 mol%).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

-

Work-up and Purification: Upon completion, filter the reaction mixture through a short pad of silica gel to remove the catalyst. Evaporate the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.

Scope and Limitations

-

Chalcone-Thiourea Condensation: This method is broadly applicable and tolerates a wide range of substituents on the aromatic rings of the chalcone. However, the reaction may be sensitive to steric hindrance near the reactive centers. Strongly electron-withdrawing or -donating groups can influence the reaction rate.

-

Multicomponent Synthesis: The scope of this reaction is generally good for electron-rich phenols and various primary and secondary amines. The major limitation is the potential for side reactions, such as the formation of aminals or other condensation products.

-

Gold-Catalyzed Cyclization: This method is highly efficient for terminal and internal alkynes. The substrate scope is generally broad, but the synthesis of the starting alkynyl thioureas is an additional consideration. The cost of the gold catalyst may also be a limiting factor for large-scale synthesis.

Conclusion

The one-pot synthesis of 1,3-thiazine derivatives is a powerful strategy for accessing this important class of heterocyclic compounds. The choice of synthetic method will depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully synthesize and explore the potential of 1,3-thiazine derivatives in their own research and development endeavors.

References

- Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. Acta Scientific Pharmaceutical Sciences, 5(7), 141-158.

- Synthesis and microbial studies of novel 1, 3-thiazine compounds bearing schiff base moiety. Der Pharma Chemica, 4(5), 1863-1867.

- Synthesis, Characterization Of 1, 3-Thiazine Derivatives Using Chalcones, And Evaluation As Antimicrobial. Natural Volatiles and Essential Oils, 8(4), 13969-13982.

- Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review. Current Organic Chemistry, 27(12), 1039-1054.

-

One Pot Synthesis of[4][6]-Oxazine and[4][6]-Thiazine Derivatives Under Thermal and Microwave Conditions. Journal of Heterocyclic Chemistry, 47(1), 125-129.

- Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives.

- Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. International Journal of Molecular Sciences, 22(21), 11543.

- Therapeutic Utility of 1, 3-Thiazines - Mini Review. Saudi Journal of Medical and Pharmaceutical Sciences, 2(12), 326-338.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. naturalspublishing.com [naturalspublishing.com]

- 3. Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. actascientific.com [actascientific.com]

- 5. pharmacophorejournal.com [pharmacophorejournal.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Microwave-Assisted Synthesis of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine

Introduction: Accelerating the Synthesis of a Privileged Scaffold

The 5,6-dihydro-4H-1,3-thiazine core is a recognized "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antifungal, antibacterial, antitumor, and antihypertensive properties.[1] The N-phenyl substituted derivative, N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine, is of significant interest to researchers in drug development for its potential pharmacological applications. Traditional synthetic methods for this class of compounds often involve lengthy reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) offers a compelling alternative, leveraging the efficient and rapid heating of polar molecules by microwave irradiation to dramatically reduce reaction times, improve yields, and often lead to cleaner reaction profiles.[2] This "green chemistry" approach minimizes energy consumption and the use of hazardous solvents, aligning with modern sustainable laboratory practices.

This application note provides a detailed protocol for the efficient synthesis of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine utilizing microwave irradiation. The described method is designed to be a self-validating system, with in-depth explanations of the experimental choices and clear guidelines for characterization to ensure the integrity of the final product.

Reaction Mechanism: A Tale of Two Bonds

The synthesis proceeds via a sequential intermolecular nucleophilic addition followed by an intramolecular nucleophilic substitution. The reaction is initiated by the nucleophilic attack of the aniline nitrogen on the electrophilic carbon of 3-chloropropyl isothiocyanate. This forms a N,N'-disubstituted thiourea intermediate. Under the influence of microwave energy and in the presence of a base, the thiol tautomer of the thiourea intermediate is favored. The deprotonated thiol then undergoes a rapid intramolecular cyclization, attacking the terminal carbon bearing the chlorine atom in an SN2 fashion to form the stable six-membered 1,3-thiazine ring.

// Reactants Aniline [label="Aniline"]; Isothiocyanate [label="3-Chloropropyl\nIsothiocyanate"];

// Intermediates and Product Thiourea [label="N-Phenyl-N'-(3-chloropropyl)thiourea\n(Intermediate)"]; Thiol_Tautomer [label="Thiol Tautomer"]; Product [label="N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Arrows and Labels Aniline -> Thiourea [label="Nucleophilic\nAddition"]; Isothiocyanate -> Thiourea; Thiourea -> Thiol_Tautomer [label="Tautomerization"]; Thiol_Tautomer -> Product [label="Intramolecular\nSN2 Cyclization\n(-HCl)"]; }

Figure 1: Proposed reaction mechanism for the synthesis.

Experimental Protocol

This protocol is designed for a dedicated microwave reactor. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents

-

Aniline (≥99.5%)

-

3-Chloropropyl isothiocyanate (≥97%)

-

Potassium carbonate (K₂CO₃), anhydrous (≥99%)

-

Ethanol (EtOH), absolute (≥99.8%)

-

Deionized water (H₂O)

-

Ethyl acetate (EtOAc), HPLC grade

-

Hexane, HPLC grade

-

Silica gel for column chromatography (60 Å, 230-400 mesh)

Instrumentation

-

Microwave reactor (e.g., CEM Discover, Biotage Initiator)

-

Microwave reaction vial (10 mL) with a magnetic stir bar

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Nuclear Magnetic Resonance (NMR) spectrometer (¹H and ¹³C)

-

Infrared (IR) spectrometer

-

Mass spectrometer (MS)

Reaction Procedure

-

Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine aniline (1.0 mmol, 93.1 mg), 3-chloropropyl isothiocyanate (1.0 mmol, 135.6 mg), and anhydrous potassium carbonate (1.2 mmol, 165.8 mg).

-

Solvent Addition: Add a 1:1 mixture of ethanol and deionized water (4 mL) to the vial.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 15 minutes with stirring. The pressure should be monitored and should not exceed the vial's limit.

-

Reaction Monitoring: After cooling the reaction vessel to room temperature, spot a small aliquot of the reaction mixture on a TLC plate and elute with a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). Visualize the spots under UV light (254 nm) to confirm the consumption of the starting materials and the formation of a new, more polar product.

Work-up and Purification

-

Solvent Removal: Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous mixture, add ethyl acetate (20 mL) and transfer to a separatory funnel. Shake vigorously and allow the layers to separate. Extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine.

subgraph "cluster_prep" { label = "Preparation"; style = "filled"; fillcolor = "#E8F0FE"; node [fillcolor="#FFFFFF"]; Reactants [label="Combine Reactants:\nAniline, 3-Chloropropyl\nIsothiocyanate, K₂CO₃"]; Solvent [label="Add EtOH/H₂O (1:1)"]; Reactants -> Solvent; }

subgraph "cluster_reaction" { label = "Microwave Synthesis"; style = "filled"; fillcolor = "#E6F4EA"; node [fillcolor="#FFFFFF"]; Microwave [label="Irradiate at 120°C\nfor 15 min"]; TLC_Monitor [label="Monitor by TLC"]; Solvent -> Microwave -> TLC_Monitor; }

subgraph "cluster_workup" { label = "Work-up & Purification"; style = "filled"; fillcolor = "#FEF7E0"; node [fillcolor="#FFFFFF"]; Evaporation [label="Remove EtOH"]; Extraction [label="Extract with EtOAc"]; Drying [label="Dry over Na₂SO₄"]; Purification [label="Column Chromatography"]; TLC_Monitor -> Evaporation -> Extraction -> Drying -> Purification; }

Purification -> Final_Product [label="Pure Product", dir=forward, color="#34A853"]; Final_Product [label="N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

Figure 2: Experimental workflow for the synthesis.

Data Presentation

| Parameter | Value |

| Reactants | |

| Aniline | 1.0 mmol |

| 3-Chloropropyl isothiocyanate | 1.0 mmol |

| Potassium Carbonate | 1.2 mmol |

| Solvent | EtOH/H₂O (1:1, 4 mL) |

| Microwave Conditions | |

| Temperature | 120°C |

| Time | 15 minutes |

| Yield (Typical) | 85-95% (after purification) |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₀H₁₂N₂S |

| Molecular Weight | 192.28 g/mol |

Trustworthiness: A Self-Validating System

The integrity of this protocol relies on careful execution and thorough characterization of the final product.

Troubleshooting

-

Low Yield: Incomplete reaction may be due to insufficient heating or reaction time. Ensure the microwave reactor is functioning correctly and consider increasing the irradiation time in 5-minute increments. Inefficient extraction can also lead to lower yields; ensure thorough mixing during the extraction process.

-

Impure Product: The presence of starting materials or side products may require optimization of the purification step. Adjusting the solvent system for column chromatography can improve separation. A common side product can result from the dimerization of the isothiocyanate; a well-defined spot on the TLC should be targeted for isolation.

Result Validation

To confirm the structure and purity of the synthesized N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine, the following characterization data should be obtained and compared with expected values.

-

¹H NMR: Expect signals corresponding to the aromatic protons of the phenyl group, and three distinct methylene proton signals for the dihydrothiazine ring. The chemical shifts and coupling patterns will be characteristic of the cyclic structure. For a similar compound, 2-((4-bromophenyl)thio)-5,6-dihydro-4H-1,3-thiazine, the methylene protons appear at δ 3.73 (t), 3.03 (m), and 1.87 (p) ppm.[1]

-

¹³C NMR: The spectrum should show the expected number of carbon signals, including those for the aromatic ring and the aliphatic carbons of the heterocyclic ring. The imine carbon (C=N) will have a characteristic downfield shift. For a related structure, the imine carbon appears at δ 156.1 ppm.[1]

-

IR Spectroscopy: Look for characteristic absorption bands for N-H stretching (if tautomerism occurs), C=N stretching, and C-N and C-S bond vibrations. For a similar structure, characteristic peaks were observed around 3014 cm⁻¹ (N-H) and in the 1600-1447 cm⁻¹ region (C=C, C=N).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product (m/z = 193.08).

By carefully following this protocol and validating the results with the appropriate analytical techniques, researchers can confidently synthesize N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine for further investigation in their drug discovery and development programs.

References

-

Khan, O. A. (n.d.). Regioselective one pot synthesis of 2-alkyl/aryl-4H-benzo[3][4]thiazine-3-one via microwave irradiation. Omair A. Khan. Retrieved from [Link]

-

Microwave assisted the short time clean synthesis of 1,3-diketones as building blocks in heterocyclic synthesis: a facile synthesis and antimicrobial evaluation of new dihydropyridine, 4H-pyrane, dihydropyridazine, pyrimidine and pyrazole derivatives. (2020). SpringerLink. Retrieved from [Link]

-

Microwave-assisted efficient one-pot synthesis of N2-(tetrazol-5-yl)-6-aryl/heteroaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines. (2018). National Center for Biotechnology Information. Retrieved from [Link]

-

Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. (2012). National Center for Biotechnology Information. Retrieved from [Link]

-

Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. (2022). JoVE. Retrieved from [Link]

-

Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. (2016). MDPI. Retrieved from [Link]

-

Microwave-assisted synthesis of cyclic carbonates by a formic acid/KI catalytic system. (2015). Royal Society of Chemistry. Retrieved from [Link]

-

Microwave-promoted synthesis of cyclic imides. (2018). ResearchGate. Retrieved from [Link]

-

Shi, E., Liu, W., Wang, S., & Pan, L. (2022). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Molecules, 27(21), 7549. [Link]. Available at: [Link]

-

de la Hoz, A., Diaz-Ortiz, A., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178. [Link]. Available at: [Link]

Sources

- 1. Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group [mdpi.com]

- 4. Microwave-assisted efficient one-pot synthesis of N2-(tetrazol-5-yl)-6-aryl/heteroaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Neuroprotection Studies of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo studies to evaluate the neuroprotective potential of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine. While the specific neuroprotective mechanisms of this compound are yet to be fully elucidated, the broader class of 1,3-thiazine derivatives has shown diverse biological activities, including anti-inflammatory and antioxidant properties, which are highly relevant to the pathophysiology of neurodegenerative diseases.[1] This guide presents detailed protocols for robust and validated animal models of acute and chronic neurodegeneration, including ischemic stroke, Parkinson's disease, and traumatic brain injury. The methodologies cover experimental design, disease induction, behavioral assessments, and post-mortem histological and biochemical analyses to generate a comprehensive profile of the compound's efficacy.

Introduction: The Rationale for In Vivo Testing

N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine belongs to the thiazine class of heterocyclic compounds, which are noted for a wide array of pharmacological activities, including anti-inflammatory, analgesic, and nitric oxide synthase (NOS) inhibiting effects.[1] These mechanisms are critical targets in neurodegenerative disorders where neuroinflammation and oxidative stress are key drivers of neuronal cell death.

Following promising initial in vitro screening, in vivo testing is the indispensable next step. Animal models are crucial for understanding a compound's therapeutic potential within a complex, whole-organism system.[2] They allow for the assessment of its absorption, distribution, metabolism, and excretion (ADME) profile, its ability to cross the blood-brain barrier (BBB), and its efficacy in attenuating the complex cascade of pathological events that cannot be fully replicated in vitro.[2] This guide provides the foundational protocols to rigorously test the hypothesis that N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine confers neuroprotection in clinically relevant disease models.

General Experimental Workflow

A well-structured experimental plan is paramount for obtaining reproducible and translatable data. The following workflow provides a general framework for conducting neuroprotective studies.

Caption: General workflow for in vivo neuroprotection studies.

In Vivo Model 1: Focal Cerebral Ischemia (Stroke)

The Middle Cerebral Artery Occlusion (MCAO) model is the most widely used preclinical model for ischemic stroke. It mimics the human condition by interrupting blood flow to a specific brain region, leading to a cascade of excitotoxicity, oxidative stress, and inflammation.[3][4] This model is ideal for evaluating compounds with potential anti-inflammatory and antioxidant effects.

Protocol: Transient MCAO (tMCAO) in Mice

Principle: This procedure involves temporarily blocking the middle cerebral artery (MCA) with an intraluminal filament, followed by its removal to allow reperfusion. This models the clinical scenario of thrombolysis or thrombectomy and allows for the study of reperfusion injury, a key component of stroke pathology.[5]

Materials:

-

Male C57BL/6 mice (22-28 g)

-

N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine

-

Vehicle (e.g., 10% DMSO in saline)

-

Isoflurane anesthesia

-

6-0 nylon monofilament with a silicon-coated tip

-

Surgical microscope, micro-dissecting instruments

-

Heating pad with rectal probe for temperature control

-

Laser Doppler Flowmetry (LDF) probe

Experimental Groups:

| Group | Description | N per group |

|---|---|---|

| 1. Sham | Surgical procedure performed without MCAO filament insertion. | 10-12 |

| 2. MCAO + Vehicle | MCAO procedure followed by vehicle administration. | 10-12 |

| 3. MCAO + Thiazine (Low Dose) | MCAO procedure followed by low dose of the compound. | 10-12 |